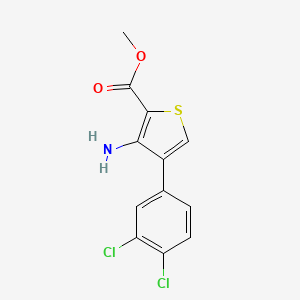

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester group at position 2, an amino group at position 3, and a 3,4-dichlorophenyl substituent at position 4. The dichlorophenyl moiety introduces strong electron-withdrawing effects, which can influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)11-10(15)7(5-18-11)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCWIUGXMAKKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has demonstrated activity against various Gram-positive bacteria, as shown in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Clostridium difficile | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit cell growth in various cancer cell lines. For instance, it was tested against human tumor cells and exhibited promising antimitotic activity . The specific mechanisms by which it exerts these effects may involve modulation of key signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study published in PMC reported significant antibacterial activity against Staphylococcus aureus and Clostridium difficile, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

- Another investigation highlighted its anticancer properties through in vitro assays demonstrating inhibition of tumor cell proliferation across multiple cancer types .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with amino and ester functionalities are widely studied for their structural diversity and functional adaptability. Below is a detailed comparison of Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Findings:

Substituent Effects: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to analogs with methyl () or sulfonyl () substituents. This property may enhance membrane permeability in biological systems.

Ester Group Variations :

- Methyl esters (target compound, ) are typically more volatile and less hydrolytically stable than ethyl esters (), which may influence formulation strategies.

Synthetic Routes :

- Diazotization and sulfonation steps (as seen in ) are common for introducing sulfonyl or halogen groups. The target compound’s synthesis likely involves similar intermediates but diverges at the dichlorophenyl incorporation stage.

Safety and Handling: Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate () exhibits specific hazards (skin/eye irritation), suggesting that the dichlorophenyl analog may require stringent safety protocols due to halogenated aromatic systems.

Commercial and Research Relevance :

- Sulfonyl-containing analogs () are commercially available, indicating their utility in drug discovery. The dichlorophenyl variant’s absence from supplier lists (per evidence) may reflect niche applications or proprietary research status.

Biological Activity

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group, a dichlorophenyl group, and a carboxylate ester. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl moiety facilitates hydrophobic interactions. These interactions may modulate enzyme activity and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that this compound possesses potent antimicrobial properties, which could be beneficial in developing new therapeutic agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on HeLa cells revealed:

- IC50 Value : 15 µM

- Apoptotic Induction : Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2).

- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.

These findings suggest that this compound may serve as a promising lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-2-thiophenecarboxylate | Lacks dichlorophenyl group | Lower antimicrobial activity |

| 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylic acid | Lacks methyl ester group | Similar anticancer properties |

This comparison illustrates that the combination of the dichlorophenyl and carboxylate ester groups in this compound enhances its biological activities compared to similar compounds.

Q & A

Q. Key Data :

- Typical yield: 50–70% after purification .

- Critical reagents: Pd catalysts for coupling, chlorinated aryl halides, and methylating agents (e.g., MeOH/H₂SO₄) .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

Structural confirmation relies on:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons from dichlorophenyl), δ 3.8–4.0 ppm (methyl ester), and δ 5.2–5.5 ppm (amine proton) .

- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm), thiophene carbons (110–140 ppm), and dichlorophenyl carbons .

Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 342 (calculated for C₁₂H₈Cl₂NO₂S) .

IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~750 cm⁻¹) .

Validation : Cross-referencing with PubChem/CAS data ensures consistency .

Advanced: How can contradictory data on biological activity (e.g., spasmolytic vs. cytotoxic effects) be resolved?

Methodological Answer:

Contradictions may arise from:

Assay Conditions : Variations in cell lines (e.g., smooth muscle vs. cancer cells) or concentration ranges .

Purity : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and elemental analysis .

Structural Analogues : Compare with derivatives like Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC), where halogen substitution alters activity .

Resolution Strategy :

- Replicate assays under standardized conditions (e.g., EC₅₀ measurements in controlled buffers) .

- Use computational models (e.g., molecular docking) to predict target selectivity .

Advanced: What structure-activity relationship (SAR) strategies optimize its biological activity?

Methodological Answer:

Key SAR considerations:

Halogen Substitution :

- 3,4-Dichlorophenyl enhances lipophilicity and target binding vs. mono-halogenated analogues .

- Bromine substituents (e.g., BPTC) may improve potency but reduce metabolic stability .

Amino Group Modifications : Acylation or alkylation of the 3-amino group can alter solubility and bioavailability .

Ester vs. Carboxylic Acid : Methyl ester improves membrane permeability; hydrolysis to free acid may enhance target engagement .

Experimental Design :

- Synthesize derivatives with systematic substituent variations.

- Use QSAR models to predict bioactivity and prioritize compounds for testing .

Basic: What safety precautions are required during handling?

Methodological Answer:

Based on SDS data for analogous thiophenes :

PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.

Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis .

Spill Management : Absorb with vermiculite; neutralize with 5% acetic acid .

Advanced: How can computational modeling elucidate its mechanism of action?

Methodological Answer:

Molecular Docking : Predict binding to targets like cyclooxygenase-2 (COX-2) or ion channels using AutoDock/Vina .

DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic amine, electrophilic dichlorophenyl) .

MD Simulations : Study stability in biological membranes (e.g., lipid bilayer penetration) .

Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: What are the degradation pathways under physiological conditions?

Methodological Answer:

Hydrolysis : Methyl ester cleavage in aqueous buffers (pH 7.4) generates the carboxylic acid derivative .

Oxidative Stress : Dichlorophenyl group may undergo hepatic CYP450-mediated oxidation .

Photodegradation : UV exposure causes thiophene ring scission; monitor via LC-MS .

Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.